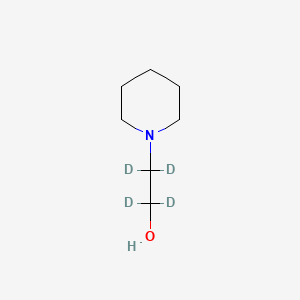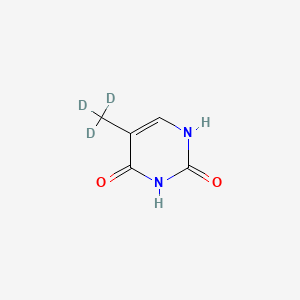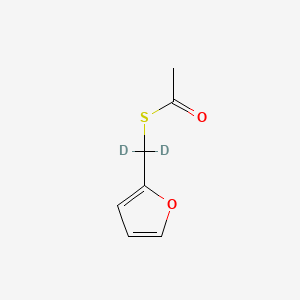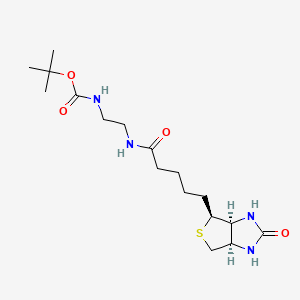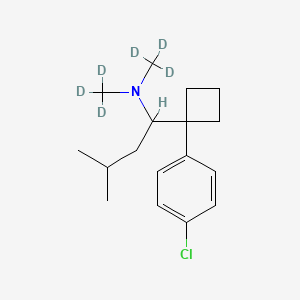
Sibutramine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sibutramine-d6 is a variant of Sibutramine, a norepinephrine, serotonin, and dopamine reuptake inhibitor . It is used to assist with weight loss in obesity . Sibutramine-d6 has a molecular formula of C17H26ClN .
Synthesis Analysis
A paper titled “Synthesis Design of an Anti-Obesity Agent ‘Sibutramine’: A Reatrosynthetic Approach” discusses the synthetic protocols for Sibutramine . The proposed synthesis schemes are based on retrosynthetic analysis .
Molecular Structure Analysis
The molecular structure of Sibutramine-d6 can be represented by the formula C17H26ClN . It has a molecular weight of 285.9 g/mol .
Chemical Reactions Analysis
Sibutramine and its two metabolites have been quantified in human plasma using liquid chromatography–tandem mass spectrometry (LC–MS/MS) . This method was validated over a linear concentration range of 10.0–10,000.0 pg/mL for Sibutramine and its metabolites .
Physical And Chemical Properties Analysis
Sibutramine-d6 has a molecular weight of 285.9 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . It also has a Rotatable Bond Count of 5 .
Scientific Research Applications
Neurology Research
Sibutramine-d6 is used in neurology research, particularly in the study of neurotransmission . It is used in the research of various neurological disorders such as Alzheimer’s, Parkinson’s, and Schizophrenia .
Pain and Inflammation
Sibutramine-d6 is also used in the research of pain and inflammation . It helps in understanding the mechanisms of pain and inflammation, and how they can be effectively managed .
Addiction Research
Research on addiction also utilizes Sibutramine-d6 . It aids in the study of the effects of addictive substances on the brain and how addiction can be treated .
Memory, Learning, and Cognition
Sibutramine-d6 is used in the research of memory, learning, and cognition . It helps in understanding how these processes work and how they can be improved in cases of cognitive impairment .
Pharmaceutical Research
Sibutramine-d6 is used in pharmaceutical research for the quantification of drug concentration in complex formulations . The use of Fourier Transform Infrared Spectroscopy (FTIR) coupled with Root Mean Square Error (RMSE) analysis has been highlighted for its rapid and non-destructive nature .
Detection in Biologically Active Food Additives
Sibutramine-d6 can be detected in biologically active food additives . This is important for ensuring the safety and efficacy of these additives .
Mechanism of Action
Target of Action
Sibutramine-d6 primarily targets neurotransmitters in the brain, specifically norepinephrine, serotonin, and to a lesser extent, dopamine . These neurotransmitters play a crucial role in mood regulation and the feeling of satiety .
Mode of Action
Sibutramine-d6 operates as a norepinephrine, serotonin, and dopamine reuptake inhibitor . By inhibiting the reuptake of these neurotransmitters at the neuronal synapse, it promotes a sense of satiety and decreases appetite, thereby reducing food intake .
Biochemical Pathways
The therapeutic effects of Sibutramine-d6 are exerted predominantly via its secondary (M1) and primary (M2) amine metabolites . These metabolites inhibit the reuptake of norepinephrine, serotonin, and dopamine both in vitro and in vivo . This dual mechanism of action results in two synergistic physiological effects — a reduction in energy intake and an increase in energy expenditure .
Result of Action
The molecular and cellular effects of Sibutramine-d6’s action involve the inhibition of neurotransmitter reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced satiety, reduced food intake, and increased energy expenditure . Additionally, Sibutramine-d6 has been found to have effects on cardiac hERG K+ channels .
Action Environment
Environmental factors such as the patient’s health status can influence the action, efficacy, and stability of Sibutramine-d6. For instance, it has been reported that Sibutramine is associated with QT-prolongation and cardiovascular adverse effects such as tachycardia, hypertension, and arrhythmias in a number of clinical cases . Therefore, the safety of Sibutramine-d6 should be assessed considering the possible risk occurring in preclinical testing and clinical use .
Safety and Hazards
Sibutramine was withdrawn from the US market due to association with adverse cardiovascular outcomes especially with patients having preexisting cardiac disease . Subjects with preexisting cardiovascular conditions who were receiving long-term sibutramine treatment had an increased risk of nonfatal myocardial infarction and nonfatal stroke .
properties
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]-3-methyl-N,N-bis(trideuteriomethyl)butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14/h6-9,13,16H,5,10-12H2,1-4H3/i3D3,4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAANXDKBXWMLN-LIJFRPJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(CC(C)C)C1(CCC1)C2=CC=C(C=C2)Cl)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662190 |
Source


|
| Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methyl-N,N-bis[(~2~H_3_)methyl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sibutramine-d6 | |
CAS RN |
1216544-25-0 |
Source


|
| Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methyl-N,N-bis[(~2~H_3_)methyl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

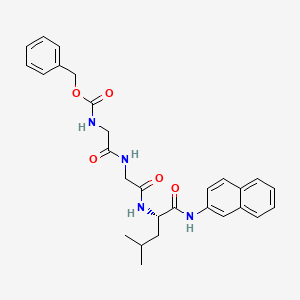
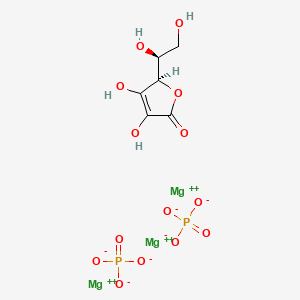
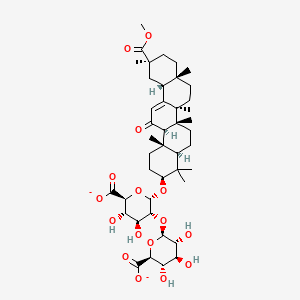

![1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-, diacetate](/img/structure/B562278.png)

